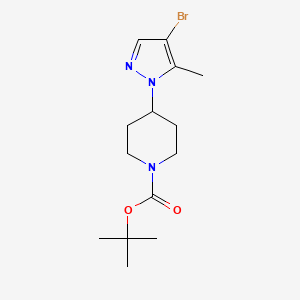

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate

描述

“Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C13H20BrN3O2 and a molecular weight of 330.22 . It is used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2cc(Br)cn2 . For a detailed structural analysis, techniques such as NMR, MS, FT-IR, and X-ray diffraction can be used . Physical And Chemical Properties Analysis

This compound is a solid . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .科学研究应用

Medicinal Chemistry and Drug Development

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers use it to create derivatives with potential therapeutic effects. For instance, it plays a role in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer treatment . The compound’s piperidine ring structure allows for modification, making it an essential building block in drug discovery.

Antibacterial and Antifungal Agents

Studies have explored the antibacterial and antifungal activities of this compound. Although it exhibits only moderate activity, its structural flexibility and interactions with macromolecules contribute to its biological effects . Researchers continue to investigate its potential as an antimicrobial agent.

Biological Studies on Mycobacterium tuberculosis (TB)

In the context of TB research, proton motive force generation is crucial for Mycobacterium tuberculosis survival within infected granulomas. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a related compound, is involved in this process . Although not identical, the structural similarities suggest potential applications in TB-related studies.

Precursor for Natural Product Synthesis

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, derived from our compound, serves as a precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds have diverse biological effects and are of interest in medicinal chemistry.

安全和危害

属性

IUPAC Name |

tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCIVZMQCWOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)

![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)

![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)